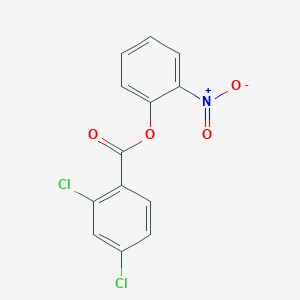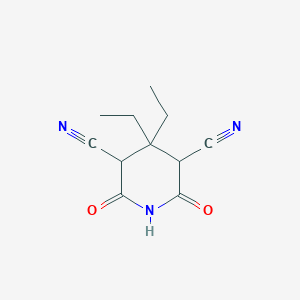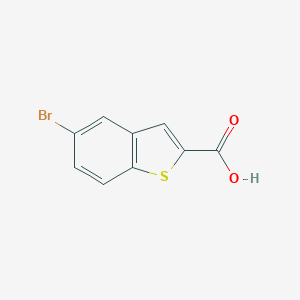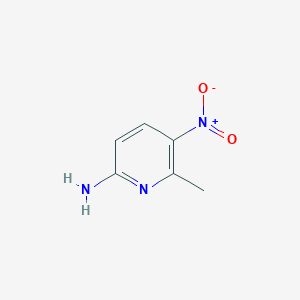
4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone, also known as DBTP, is a heterocyclic organic compound that has been the subject of a significant amount of scientific research in recent years. This compound has been found to have a range of interesting properties, including its potential as an anti-cancer agent, as well as its ability to inhibit the growth of certain types of bacteria. In
科学研究应用
4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been the subject of a significant amount of scientific research in recent years, with a particular focus on its potential as an anti-cancer agent. Studies have shown that 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone can inhibit the growth of a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition to its anti-cancer properties, 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
作用机制
The mechanism of action of 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is not yet fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. In addition to its potential as an anti-cancer agent, 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of certain cytokines.
Biochemical and Physiological Effects
Studies have shown that 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone can have a range of biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells, as well as its ability to inhibit the growth of certain types of bacteria. In addition to its anti-cancer and antibacterial properties, 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has also been found to have antioxidant properties, which may be beneficial for the treatment of certain diseases.
实验室实验的优点和局限性
One of the main advantages of 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone for lab experiments is its ability to inhibit the growth of cancer cells and certain types of bacteria, making it a potentially valuable tool for researchers studying these areas. However, there are also some limitations to using 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone in lab experiments, including its potential toxicity and the need for careful handling and storage.
未来方向
There are several potential areas for future research on 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone, including its potential as a treatment for cancer and other diseases, its antibacterial and antifungal properties, and its antioxidant properties. In addition, further studies are needed to fully understand the mechanism of action of 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone and to determine its potential toxicity and side effects.
Conclusion
In conclusion, 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is a heterocyclic organic compound that has been the subject of a significant amount of scientific research in recent years. This compound has been found to have a range of interesting properties, including its potential as an anti-cancer agent and its ability to inhibit the growth of certain types of bacteria. While there are still many unanswered questions about 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone, its potential as a valuable tool for scientific research is clear, and further studies are needed to fully understand its properties and potential applications.
合成方法
The synthesis of 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is a complex process that involves several steps. One of the most common methods for synthesizing 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone involves the reaction of 3,4-dichlorobenzyl chloride with sodium sulfide to produce 3,4-dichlorobenzylthiol. This intermediate is then reacted with 2-phenyl-3(2H)-pyridazinone in the presence of a catalyst to produce 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone.
属性
CAS 编号 |
5273-38-1 |
|---|---|
产品名称 |
4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone |
分子式 |
C24H16Cl4N2OS2 |
分子量 |
554.3 g/mol |
IUPAC 名称 |
4,5-bis[(3,4-dichlorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H16Cl4N2OS2/c25-18-8-6-15(10-20(18)27)13-32-22-12-29-30(17-4-2-1-3-5-17)24(31)23(22)33-14-16-7-9-19(26)21(28)11-16/h1-12H,13-14H2 |
InChI 键 |
ODMWXSQRQPQACK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC(=C(C=C3)Cl)Cl)SCC4=CC(=C(C=C4)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC(=C(C=C3)Cl)Cl)SCC4=CC(=C(C=C4)Cl)Cl |
其他 CAS 编号 |
5273-38-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B185636.png)



![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)

![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)





